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Compound of Interest

Compound Name: Tiapamil Hydrochloride

Cat. No.: B1262033

This technical guide provides a comprehensive overview of Tiapamil Hydrochloride, a
calcium channel blocker with noteworthy antianginal and antiarrhythmic properties. Designed
for researchers, scientists, and drug development professionals, this document delves into the
core pharmacology, mechanism of action, pharmacokinetics, and key experimental findings
related to Tiapamil.

Introduction

Tiapamil Hydrochloride, with the chemical name N-(3,4-Dimethoxyphenethyl)-2-(3,4-
dimethoxyphenyl)-N-methyl-m-dithiane-2-propylamine-1,1,3,3-tetraoxide hydrochloride, is a
derivative of homoveratrylamine and a member of the phenylalkylamine class of calcium
channel blockers.[1][2] While structurally similar to verapamil, tiapamil exhibits a distinct
pharmacological profile, notably a reduced negative inotropic effect at therapeutic
concentrations.[3] Although it has been extensively studied and has shown promise in treating
conditions like angina pectoris, cardiac arrhythmias, and hypertension, it has never been
commercially marketed.[4][5] This guide synthesizes the available scientific literature to present
a detailed technical resource on this compound.

Chemical and Physical Properties[4][6][7][8]
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Property Value

2-(3,4-Dimethoxyphenyl)-2-(3-{[2-(3,4-
IUPAC Name dimethoxyphenyl)ethyllmethylamino}propyl)-1A,
3Aé-dithiane-1,1,3,3-tetrone

Other Names Dimeditiapramine; Ro 11-1781
57010-31-8 (Tiapamil), 57010-32-9 (Tiapamil
CAS Number ]
Hydrochloride)
Molecular Formula C26H37NOsS2
Molar Mass 555.70 g-mol—1

Mechanism of Action

Tiapamil functions as a calcium antagonist by blocking the influx of calcium ions through the
slow L-type calcium channels in cell membranes.[4] This action is central to its effects on both
vascular smooth muscle and cardiac muscle.[1]

Vascular Smooth Muscle Effects

In vascular smooth muscle, the influx of extracellular calcium is a primary trigger for
contraction. By inhibiting this influx, particularly in response to depolarization, tiapamil induces
vasodilation. This leads to a reduction in total peripheral vascular resistance and a decrease in
blood pressure.[3] Experimental evidence demonstrates that tiapamil inhibits calcium-induced
contractions in a concentration-dependent manner in isolated, potassium-depolarized
preparations of various arteries.[1][3] This inhibitory effect can be overcome by increasing the
extracellular calcium concentration, indicating a competitive antagonism at the calcium
channel.[1]

Cardiac Muscle Effects

In cardiac muscle, the influx of calcium through slow channels is crucial for the plateau phase
of the action potential and for excitation-contraction coupling. Tiapamil's blockade of these
channels results in several key effects:

» Negative Chronotropy: A decrease in heart rate.[1]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://en.wikipedia.org/wiki/Tiapamil
https://pubmed.ncbi.nlm.nih.gov/7197945/
https://scite.ai/reports/overview-on-the-pharmacological-and-MXKaPk
https://pubmed.ncbi.nlm.nih.gov/7197945/
https://scite.ai/reports/overview-on-the-pharmacological-and-MXKaPk
https://pubmed.ncbi.nlm.nih.gov/7197945/
https://pubmed.ncbi.nlm.nih.gov/7197945/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1262033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

» Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.[9]
» Negative Inotropy: A reduction in myocardial contractility.[1]

However, a distinguishing feature of tiapamil is its relatively weaker negative inotropic effect
compared to verapamil, especially at therapeutic doses.[3] It has been noted to have some
preference for coronary vascular smooth muscle over other arterial beds and cardiac muscle.

[1]

The following diagram illustrates the proposed signaling pathway for Tiapamil's action on

vascular smooth muscle.
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Caption: Signaling pathway of Tiapamil in vascular smooth muscle.
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Pharmacokinetics

The pharmacokinetic profile of tiapamil has been investigated in healthy volunteers and
patients with liver cirrhosis.[10]

Pharmacokinetic Parameters of Tiapamil in Healthy Volunteers[10]

Parameter Mean Value Unit

Steady-state Volume of

T 101 L
Distribution
Nonrenal Clearance 750 mL/min
Renal Clearance 195 mL/min
Terminal Disposition Half-life 1.7 h
Urinary Recovery (unchanged
21.4 % of dose
drug)
Urinary Recovery (desmethyl-
y y( y 0.8 % of dose

tiapamil)

In patients with hepatic cirrhosis, the steady-state volume of distribution and the terminal
disposition half-life were significantly increased to 171 L and 3.5 h, respectively.[10] This is
attributed to decreased plasma protein binding.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Assessment of Calcium Antagonistic Activity in
Isolated Arteries[1]

Objective: To determine the calcium antagonistic activity of tiapamil in isolated arterial
preparations.

Protocol:
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o Tissue Preparation: Isolate rat renal arteries, dog coronary arteries, or rabbit main pulmonary
arteries.

o Depolarization: Depolarize the arterial preparations using a high potassium solution to
inactivate voltage-gated sodium channels and open voltage-gated calcium channels.

 Induction of Contraction: Induce contractions by adding calcium chloride to the bath in a
cumulative manner.

» Tiapamil Administration: In separate experiments, pre-incubate the preparations with varying
concentrations of tiapamil before the addition of calcium chloride.

« Data Acquisition: Record the isometric tension of the arterial rings to measure the contractile
response.

e Analysis: Compare the concentration-response curves for calcium-induced contractions in
the presence and absence of tiapamil to determine its inhibitory effect.

Measurement of 4°Ca Influx in Vascular Smooth Muscle
Celis[1]

Objective: To directly measure the effect of tiapamil on calcium influx into vascular smooth
muscle cells.

Protocol:

o Cell Preparation: Use isolated vascular smooth muscle cells from the rabbit main pulmonary
artery.

» Depolarization: Depolarize the cells with a high potassium solution.
» Tiapamil Incubation: Incubate the depolarized cells with or without tiapamil.

o 45Ca Exposure: Expose the cells to a solution containing radioactive 4>Ca for a defined
period.
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» Washing: Rapidly wash the cells with a cold, calcium-free solution to remove extracellular
4>Ca.

e Lysis and Scintillation Counting: Lyse the cells and measure the intracellular >°Ca
radioactivity using a liquid scintillation counter.

e Analysis: Compare the amount of 4°Ca influx in tiapamil-treated cells to control cells.

The following diagram illustrates the general workflow for these in vitro experiments.

Protocol 4.2: 4>Ca Influx Assay

Isolate Smooth Muscle Cells | K* Depolarization P> Incubate with Tiapamil P Add *°Ca P Wash P Measure Radioactivity

Protocol 4.1: Isolated Artery Contraction

Isolate Artery P K* Depolarization P> Incubate with Tiapamil P Add CaCl2 P-| Measure Contraction

Click to download full resolution via product page

Caption: Experimental workflows for in vitro assessment of Tiapamil.

Clinical and Preclinical Findings
Hemodynamic Effects in Patients with Acute Myocardial
Infarction[11]

A double-blind, randomized controlled trial in patients with acute myocardial infarction
demonstrated that intravenous administration of tiapamil resulted in significant hemodynamic
changes compared to a control group.

Hemodynamic Effects of Tiapamil in Acute Myocardial Infarction Patients[11]
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Before Tiapamil After Tiapamil .
Parameter Unit

(Mean * SD) (Mean * SD)
Heart Rate 8320 74 +19 beats/min
Arterial Pressure 128 £22/87 14 118+16/74 11 mm Hg
Rate-Pressure

10,695 + 3492 8800 * 2550 units

Product

Systemic Vascular

] 1732 £ 351 1400 £ 350 dynes-sec-cm~3
Resistance
Stroke Volume Index 34.7+12.1 41.6+12.0 mL/m?2
Left Ventricular
50.1 +14.8 56.4+17.4 %

Ejection Fraction

Antianginal Effects[12][13]

Clinical trials in patients with exertional angina have shown that tiapamil can increase exercise
tolerance and improve symptoms.[12][13] In one study, exercise myocardial imaging with
Thallium-201 indicated an increase in regional myocardial perfusion following tiapamil
treatment.[12]

Electrophysiological Effects[14]

In patients undergoing right heart catheterization, intravenous tiapamil was found to prolong the
P-R interval, primarily due to an increase in the A-H interval, indicating a direct effect on the AV
node.[14]

Electrophysiological Effects of Intravenous Tiapamil[14]

Before Tiapamil After Tiapamil .
Parameter Unit
(Mean * SD) (Mean * SD)
P-R Interval 153 + 36 168 + 49 ms
A-H Interval 88+ 19 97 + 23 ms
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Conclusion

Tiapamil Hydrochloride is a potent calcium channel blocker with well-documented effects on
the cardiovascular system. Its mechanism of action, centered on the blockade of L-type
calcium channels, leads to vasodilation, and negative chronotropic, and dromotropic effects.
While it also possesses negative inotropic properties, these appear to be less pronounced than
those of verapamil. The quantitative data from both preclinical and clinical studies underscore
its potential therapeutic applications in angina, arrhythmias, and hypertension. The detailed
experimental protocols provided in this guide offer a foundation for further research into the
pharmacological properties of this and similar compounds. Although not commercially
available, the study of tiapamil provides valuable insights into the structure-activity relationships
and therapeutic potential of phenylalkylamine calcium channel blockers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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channel-blocker]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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